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Compound of Interest

Compound Name: Methylamino-PEG1-acid

Cat. No.: B608981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications

of bioconjugation utilizing Methylamino-PEG1-acid. This bifunctional linker is a valuable tool in

drug development, particularly in the construction of antibody-drug conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs).

Core Principles of Methylamino-PEG1-acid
Methylamino-PEG1-acid is a short, hydrophilic linker possessing two distinct reactive

functional groups: a secondary methylamino group (-NHCH₃) and a terminal carboxylic acid (-

COOH).[1][2] These groups enable the sequential or orthogonal conjugation of two different

molecules. The single polyethylene glycol (PEG) unit enhances solubility in aqueous media, a

beneficial property for bioconjugation reactions.[2]

Key Features:

Bifunctionality: Allows for the coupling of two different molecular entities.

Hydrophilicity: The PEG spacer improves the solubility of the linker and the resulting

conjugate in aqueous buffers.[2]

Defined Length: The short, single PEG unit provides a precise and consistent spacing

between the conjugated molecules.
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Chemical Structure:

Bioconjugation Reactions
The two functional groups of Methylamino-PEG1-acid, the methylamino group and the

carboxylic acid, can participate in various bioconjugation reactions.

Carboxylic Acid Activation and Amine Coupling
The carboxylic acid moiety can be activated to react with primary amines, such as those found

on the surface of proteins (e.g., lysine residues). A common and efficient method for this

activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

Activation Step: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea

intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable

NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0)

to protonate the carbodiimide and minimize hydrolysis of the active intermediate.[3]

Coupling Step: The NHS ester readily reacts with a primary amine-containing molecule at a

neutral to slightly basic pH (7.0-8.5) to form a stable amide bond.[3]

Methylamino Group Reactions
The secondary methylamino group can be conjugated to other molecules through several

methods:

Amide Bond Formation: The methylamino group can react with an activated carboxylic acid

(e.g., an NHS ester) on a target molecule to form a stable amide bond. This reaction is

typically carried out in a buffer at a pH of 7-9.[4] Alternatively, coupling agents like HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) can be used to directly couple a carboxylic acid to the secondary

amine.[3][5][6][7]

Reductive Amination: The methylamino group can react with an aldehyde or ketone on a

target molecule to form an imine or enamine, which is then reduced to a stable amine
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linkage using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).[8]

Quantitative Data Summary
The efficiency of bioconjugation reactions with Methylamino-PEG1-acid is influenced by

several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The

following tables summarize key quantitative parameters for the primary conjugation

chemistries.

Parameter
Carboxylic Acid Activation
(EDC/NHS)

Amine Coupling (to NHS
ester)

Optimal pH Range 4.5 - 6.0[3] 7.0 - 8.5[3]

Commonly Used Buffer

MES (2-(N-

morpholino)ethanesulfonic

acid)[3]

PBS (Phosphate-Buffered

Saline)

Typical Reaction Time 15 - 60 minutes 2 hours to overnight

Typical Molar Excess of

Reagents

2-10 fold excess of EDC/NHS

over carboxylic acid

1.5-5 fold excess of amine

over NHS ester

Parameter
Methylamino Group
Reaction (with NHS ester)

Methylamino Group
Reaction (HATU coupling)

Optimal pH Range 7.0 - 9.0

Not strictly pH-dependent,

typically performed in aprotic

solvents

Commonly Used

Buffer/Solvent
PBS or Bicarbonate buffer

DMF (Dimethylformamide) or

DMA (Dimethylacetamide)

Typical Reaction Time 2 hours to overnight 1 - 4 hours

Typical Molar Excess of

Reagents

1.5-5 fold excess of NHS ester

over methylamine

1.1-1.5 fold excess of HATU

and base over carboxylic acid

Experimental Protocols
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Protocol for Conjugating a Protein to a Small Molecule
using Methylamino-PEG1-acid
This protocol describes the conjugation of a protein (containing primary amines) to a small

molecule drug (containing a carboxylic acid) using Methylamino-PEG1-acid as the linker.

Materials:

Protein solution in PBS, pH 7.4

Small molecule drug with a carboxylic acid group

Methylamino-PEG1-acid

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: PBS, pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous DMSO (Dimethyl sulfoxide)

Desalting column

Procedure:

Step 1: Activation of the Small Molecule Drug

1. Dissolve the small molecule drug and a 1.5-fold molar excess of Methylamino-PEG1-acid
in anhydrous DMSO.

2. Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.

3. Incubate the reaction for 15 minutes at room temperature.
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Step 2: Conjugation to the Protein

1. Equilibrate a desalting column with Coupling Buffer (PBS, pH 7.4).

2. Pass the activated small molecule-PEG linker solution through the desalting column to

remove excess EDC and Sulfo-NHS, collecting the eluate containing the activated linker.

3. Immediately add the eluate to the protein solution at a 10-fold molar excess of the

activated linker to the protein.

4. Incubate the reaction for 2 hours at room temperature with gentle stirring.

Step 3: Quenching the Reaction

1. Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

2. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Step 4: Purification of the Conjugate

1. Purify the protein-PEG-small molecule conjugate from unreacted components using a

desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.

Step 5: Characterization

1. Determine the concentration of the final conjugate using a protein assay (e.g., BCA

assay).

2. Analyze the conjugation efficiency and drug-to-protein ratio using techniques such as UV-

Vis spectroscopy, RP-HPLC, or Mass Spectrometry.[1][9]

Visualizations
Experimental Workflow for Bioconjugation
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Activation of Carboxylic Acid Conjugation Purification & Analysis
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General workflow for bioconjugation using EDC/NHS chemistry.

PROTAC-Mediated Degradation of a Target Kinase in the
PI3K/AKT/mTOR Pathway
PROTACs synthesized with linkers like Methylamino-PEG1-acid can be designed to target

specific kinases in signaling pathways, leading to their degradation and subsequent pathway

modulation. The diagram below illustrates a hypothetical PROTAC targeting a kinase within the

PI3K/AKT/mTOR pathway.
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PROTAC-mediated degradation of a target kinase in the PI3K/AKT/mTOR pathway.
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Conclusion
Methylamino-PEG1-acid is a versatile and valuable tool for bioconjugation in drug discovery

and development. Its well-defined structure and dual reactivity allow for the precise and

efficient linking of various molecular entities. Understanding the fundamental principles of its

reactivity and the optimization of reaction conditions are crucial for the successful synthesis of

novel bioconjugates with desired therapeutic properties. The protocols and data presented in

this guide provide a solid foundation for researchers to effectively utilize Methylamino-PEG1-
acid in their bioconjugation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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